4-(2,2-Difluoroethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,2-difluoroethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLLRJWJRUCKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784794-52-0 | |
| Record name | 4-(2,2-difluoroethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 2,2 Difluoroethyl Phenol and Analogues
Direct Difluoroethylation of Phenolic Precursors
Directly attaching a 2,2-difluoroethyl group to the phenolic ring is a highly efficient strategy. This can be pursued through electrophilic, nucleophilic, or radical-based methods, each with distinct mechanisms and reagent requirements.
Phenols are electron-rich aromatic compounds that are highly susceptible to electrophilic aromatic substitution. byjus.comwebsite-files.com The hydroxyl group is a strong activating, ortho-para directing group, making positions 2, 4, and 6 of the phenol (B47542) ring nucleophilic. byjus.comlibretexts.org Electrophilic difluoroethylation would involve a reagent that delivers a "CH2CHF2" cation or its equivalent to the aromatic ring. While dedicated electrophilic difluoroethylating reagents are not as common as their trifluoromethylating counterparts, strategies often involve the use of difluoroethyl-containing synthons that can be activated to react with electron-rich arenes like phenol.
Late-stage functionalization of bioactive molecules, including those with phenol substructures, has been achieved using electrophilic (phenylsulfonyl)difluoromethylation reagents, which can introduce the related PhSO2CF2- group onto the aromatic ring. nih.gov The development of analogous reagents for the direct introduction of the -CH2CHF2 group remains an area of active research.
Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. These methods can be adapted for the synthesis of difluoroethylated phenols.
Nickel-Catalysis: Nickel-based catalysts have proven effective for various cross-coupling reactions. berkeley.edu They are particularly useful in activating less reactive C-O bonds in phenol derivatives (like tosylates or nonaflates) for coupling. mdpi.com A notable approach is the nickel-catalyzed difluoroethylation of arylboronic acids. researchgate.net This strategy could be applied in a multi-step synthesis where a phenol is first converted to an aryl halide or triflate, then to a boronic acid, and finally coupled with a difluoroethyl source. More directly, nickel catalysis can be used for the difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane, showcasing the power of nickel in forming C-CF2H bonds. thieme-connect.de
Palladium-Catalysis: Palladium-catalyzed cross-coupling is arguably the most widely used method for C-C bond formation. The direct palladium-catalyzed synthesis of phenols from aryl halides and KOH has been developed, which could be a terminal step in a synthesis starting from a difluoroethylated aryl halide. organic-chemistry.org Conversely, phenol derivatives such as aryl triflates are excellent substrates for various palladium-catalyzed couplings, where the triflate group is displaced by a nucleophilic partner.
Copper-Catalysis: Copper-catalyzed reactions offer a cost-effective alternative to palladium and nickel. Copper can facilitate the hydroxylation of aryl halides to produce phenols. organic-chemistry.org In the context of difluoroethylation, copper catalysts can be employed in coupling reactions, often involving radical intermediates, to attach fluoroalkyl groups to aromatic rings.
| Metal Catalyst | Typical Phenol Derivative | Coupling Partner | Key Features |
|---|---|---|---|
| Nickel | Aryl Tosylates, Nonaflates, Chlorides | Arylboronic acids, ClCF2H | High activity for C-O bond activation, cost-effective. mdpi.comthieme-connect.de |
| Palladium | Aryl Halides, Triflates, Boronic Acids | KOH (for hydroxylation), Organometallics | Broad substrate scope, well-understood mechanisms. organic-chemistry.org |
| Copper | Aryl Halides | Hydroxide sources, Fluoroalkyl sources | Economical, effective for hydroxylation and fluoroalkylation. organic-chemistry.org |
Difluorocarbene (:CF2) is a versatile intermediate for introducing fluorine into organic molecules. cas.cn It is an electrophilic species that reacts readily with nucleophiles. orgsyn.org When phenols are treated with a source of difluorocarbene, the reaction typically occurs at the nucleophilic oxygen atom of the hydroxyl group.
The process begins with the deprotonation of the phenol to form a more nucleophilic phenoxide ion. This phenoxide then traps the electrophilic difluorocarbene. Subsequent protonation yields an aryl difluoromethyl ether (Ar-O-CF2H). orgsyn.org This O-difluoromethylation is a common and efficient transformation. acs.orgrsc.org
Common difluorocarbene precursors include:
Sodium chlorodifluoroacetate (ClCF2CO2Na): This salt decomposes upon heating to release :CF2 and carbon dioxide. cas.cnorgsyn.orgorgsyn.org
S-(Difluoromethyl)sulfonium salts: These bench-stable reagents generate difluorocarbene under mild basic conditions. acs.org
Diethyl bromodifluoromethylphosphonate: This reagent generates :CF2 under basic hydrolysis at low temperatures. cas.cn
While this method primarily yields O-functionalized products rather than the C-functionalized 4-(2,2-difluoroethyl)phenol, it represents a key strategy for the direct functionalization of the phenol moiety with a difluorinated group.
| Reagent | Typical Conditions | Product with Phenol |
|---|---|---|
| Sodium chlorodifluoroacetate (ClCF2CO2Na) | Heat (e.g., 120 °C) in a polar aprotic solvent (e.g., DMF) with a base (e.g., Cs2CO3). orgsyn.org | Aryl difluoromethyl ether (ArOCF2H) |
| S-(Difluoromethyl)sulfonium salt | Base (e.g., LiOH) at room temperature. acs.org | Aryl difluoromethyl ether (ArOCF2H) |
| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis (-78 °C to room temp). cas.cn | Aryl difluoromethyl ether (ArOCF2H) |
Ring-Closing Olefin Metathesis for Phenol Derivative Synthesis
Ring-closing olefin metathesis (RCM) has emerged as a powerful tool for constructing cyclic compounds, including aromatic rings. acs.org This strategy allows for the synthesis of highly substituted phenols that may be difficult to access through traditional electrophilic substitution methods. acs.orgorganic-chemistry.org The general approach involves the ruthenium-catalyzed RCM of acyclic 1,4,7-trien-3-one precursors. acs.orgnih.gov The metathesis reaction forms a six-membered ring, yielding a cyclohexadienone intermediate, which is in equilibrium with its more stable phenol tautomer. acs.org
The versatility of this method lies in the ability to synthesize a wide variety of substituted trienone precursors, which then dictates the substitution pattern of the final phenol product. organic-chemistry.org This methodology could be adapted to synthesize phenols bearing fluoroalkyl side chains by incorporating the desired group into the initial acyclic precursor. RCM is known for its high functional group tolerance, making it compatible with the moieties needed to build the target structure. acs.orgnih.gov
Multi-Step Approaches from Halogenated Precursors and Building Blocks
Synthesizing this compound can be effectively achieved through multi-step sequences that build the molecule from simpler, often halogenated, starting materials. One such strategy involves the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane). nih.govbeilstein-journals.org In the presence of a base like potassium hydroxide, halothane eliminates HBr to form 2-bromo-2-chloro-1,1-difluoroethene. The phenoxide ion then adds to this electrophilic alkene, and subsequent transformations of the resulting bromochloromethyl group can be envisioned to complete the synthesis of the side chain. nih.gov
Another general and powerful multi-step approach involves:
Protection: The hydroxyl group of a starting material like 4-bromophenol (B116583) is protected (e.g., as a methyl or silyl (B83357) ether) to prevent it from interfering with subsequent steps.
Cross-Coupling: The protected 4-bromoaryl ether undergoes a metal-catalyzed cross-coupling reaction to introduce the 2,2-difluoroethyl group. This might involve reacting an organometallic derivative of the aryl ether with a difluoroethylating agent.
Deprotection: The protecting group is removed to unveil the final this compound.
This sequence allows for the precise and controlled installation of the required functional groups, leveraging the vast toolkit of modern cross-coupling and protecting group chemistry.
Deoxyfluorination of Phenols for Fluoroarene Synthesis (General Context)
Deoxyfluorination is a fundamental transformation that converts a hydroxyl group directly into a fluorine atom (C-OH → C-F). While this method does not produce this compound, it is a critical strategy in organofluorine chemistry for synthesizing fluoroarenes from readily available phenol precursors. nih.govorganic-chemistry.orgorganic-chemistry.org
Historically, this transformation was challenging. However, modern reagents have made it significantly more practical and reliable. The reaction involves an ipso-substitution, where the fluorine atom directly replaces the oxygen atom at the same carbon position. nih.gov
Key developments in this area include:
PhenoFluor Reagents: Reagents like N,N'-diaryl-2-chloroimidazolium chlorides, when activated with a fluoride (B91410) source like CsF, can efficiently convert a wide range of phenols to aryl fluorides. nih.govorganic-chemistry.org This method is notable for its operational simplicity and tolerance of various functional groups. nih.gov
Sulfuryl Fluoride (SO2F2): In a two-step or one-pot process, phenols can be converted to aryl fluorosulfonates, which are then displaced by a nucleophilic fluoride source (e.g., tetramethylammonium (B1211777) fluoride) to yield the aryl fluoride. acs.orgnih.gov
This methodology is particularly valuable for synthesizing electron-rich fluoroarenes, which can be difficult to prepare using other methods. nih.gov The reaction often proceeds under mild conditions and avoids the formation of constitutional isomers that can plague other fluorination techniques. nih.govorganic-chemistry.org
| Reagent System | Mechanism Principle | Key Advantages |
|---|---|---|
| PhenoFluor + CsF | Activation of phenol via an imidazolium (B1220033) intermediate. nih.govorganic-chemistry.org | Operationally simple, broad substrate scope, high yields for electron-withdrawing groups. nih.gov |
| SO2F2 + NMe4F | Formation of an aryl fluorosulfonate intermediate followed by nucleophilic displacement. acs.org | Mild conditions, applicable to electronically diverse phenols. nih.gov |
| Ru-mediated Deoxyfluorination | Transition-metal-assisted π-activation of the phenol ring. nih.gov | Expands scope to very electron-rich phenols, suitable for radiolabeling (18F). nih.gov |
Stereochemical Control and Regioselectivity in Difluoroethyl Phenol Synthesis
Achieving precise control over stereochemistry and regioselectivity is paramount in the synthesis of complex organic molecules. While the synthesis of this compound itself does not inherently involve the creation of a stereocenter at the ethyl group, the principles of stereochemical control become crucial when synthesizing more complex analogues or when the phenolic ring is prochiral.
Regioselectivity in the difluoroethylation of phenols is primarily governed by the electronic and steric properties of the phenol substrate and the nature of the difluoroethylating agent. The hydroxyl group of phenol is a strong ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing effect arises from the resonance stabilization of the intermediate carbocation (the sigma complex), where the lone pairs on the oxygen atom can delocalize the positive charge. Consequently, reactions involving electrophilic difluoroethylating agents would be expected to yield a mixture of ortho- and para-substituted products.
To achieve high regioselectivity for the desired para-isomer, this compound, several strategies can be employed:
Steric Hindrance: Introducing bulky substituents at the ortho-positions of the phenol can sterically hinder the approach of the electrophile, thereby favoring substitution at the less hindered para-position.
Directing Groups: The use of removable directing groups at the ortho-position can force the incoming difluoroethyl group to the para-position. Subsequent removal of the directing group would yield the desired product.
Catalyst Control: In transition metal-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the regioselectivity. Ligands can interact with the metal center and the substrates to favor the formation of one regioisomer over others. For instance, in palladium-catalyzed C-H functionalization, ligands can play a crucial role in directing the catalytic machinery to a specific C-H bond.
While direct stereochemical control is not a factor in the synthesis of the parent this compound, it is a critical consideration in the synthesis of analogues where a chiral center is present. For instance, if the difluoroethyl group were to be introduced onto a phenol with a pre-existing stereocenter, diastereoselective synthesis would be a key objective. This could be achieved through:
Substrate Control: The existing stereocenter in the phenol substrate can influence the trajectory of the incoming reagent, leading to the preferential formation of one diastereomer.
Chiral Catalysts: The use of chiral, non-racemic catalysts can create a chiral environment around the reaction center, inducing enantioselectivity or diastereoselectivity. This is a common strategy in asymmetric synthesis.
Optimization of Reaction Conditions and Reagent Development for Efficient Synthesis
The efficiency and practicality of any synthetic route hinge on the careful optimization of reaction conditions and the development of effective reagents. For the synthesis of this compound, these factors are critical for maximizing yield, minimizing side products, and ensuring scalability.
Optimization of Reaction Conditions:
Key parameters that require meticulous optimization include:
Catalyst System: In transition metal-catalyzed reactions, the choice of the metal (e.g., palladium, nickel, copper), its oxidation state, and the coordinating ligands are of utmost importance. The ligand can influence the catalyst's stability, activity, and selectivity.
Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates and selectivities. A systematic screening of solvents is often necessary to identify the optimal medium.
Base: Many cross-coupling and alkylation reactions require a base to facilitate key steps such as deprotonation or reductive elimination. The strength and nature of the base (e.g., inorganic vs. organic) can be critical.
Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled to ensure complete conversion of starting materials while minimizing decomposition or the formation of byproducts.
The following interactive table provides a hypothetical example of how reaction conditions could be optimized for a palladium-catalyzed C-H difluoroethylation of phenol, aiming for high para-selectivity.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield of this compound (%) | para:ortho ratio |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 45 | 3:1 |
| 2 | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | 65 | 8:1 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 120 | 82 | 15:1 |
| 4 | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 120 | 75 | 10:1 |
| 5 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 140 | 78 (decomposition) | 14:1 |
Reagent Development:
The development of novel and efficient 2,2-difluoroethylating reagents is a key area of research. Traditional methods often rely on harsh conditions or reagents that are difficult to handle. Modern approaches focus on the design of reagents that are more stable, selective, and reactive under milder conditions.
Examples of classes of 2,2-difluoroethylating reagents include:
Electrophilic Reagents: These reagents deliver a "CF₂CH₃⁺" equivalent. Hypervalent iodine reagents, such as (2,2-difluoroethyl)iodonium salts, have emerged as promising electrophilic sources. They can react with nucleophiles like phenolates under relatively mild conditions.
Nucleophilic Reagents: Reagents that deliver a "CF₂CH₃⁻" equivalent can be generated in situ from precursors like 2,2-difluoroethyl halides. These are often used in conjunction with transition metal catalysts.
Radical Precursors: Reagents that can generate a 2,2-difluoroethyl radical are also valuable. These radicals can then participate in C-H functionalization or cross-coupling reactions. 1,1-Difluoroethyl chloride (CH₃CF₂Cl) has been explored as a precursor for the 1,1-difluoroethyl radical in transition-metal-catalyzed reactions. nih.gov
The following table summarizes some developed reagents for difluoroalkylation and their potential application in the synthesis of this compound.
| Reagent Class | Specific Example | Reaction Type | Potential Advantages |
| Electrophilic | (2,2-Difluoroethyl)iodonium salts | Electrophilic Aromatic Substitution | Mild reaction conditions, high functional group tolerance. |
| Nucleophilic | 2-Chloro-1,1-difluoroethane (in the presence of a metal catalyst) | Cross-Coupling | Readily available and inexpensive starting material. |
| Radical Precursor | 1,1-Difluoroethyl chloride | Radical C-H Functionalization | Can enable direct C-H activation pathways. nih.gov |
Chemical Reactivity and Derivatization Studies of 4 2,2 Difluoroethyl Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group is a primary site for chemical modification in 4-(2,2-difluoroethyl)phenol. Its reactivity is characteristic of phenols, though modulated by the electronic influence of the para-substituent. Phenols are generally less nucleophilic than aliphatic alcohols due to the resonance delocalization of the oxygen's lone pairs into the aromatic ring. chemistrysteps.com The presence of the electron-withdrawing 2,2-difluoroethyl group further reduces the electron density on the oxygen atom, thereby decreasing its nucleophilicity compared to phenol (B47542) itself. However, the acidity of the phenolic proton is enhanced, making deprotonation to the corresponding phenoxide more favorable. This phenoxide is a potent nucleophile and is central to many derivatization strategies.
Mechanistic Investigations of Etherification and Esterification
Etherification: The formation of aryl ethers from this compound is most commonly achieved via the Williamson ether synthesis. wikipedia.org This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com In the first step, the phenol is treated with a strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), to deprotonate the hydroxyl group and form the highly nucleophilic sodium 4-(2,2-difluoroethyl)phenoxide. youtube.combyjus.com This phenoxide ion then attacks a primary alkyl halide or other suitable electrophile (e.g., alkyl tosylate), displacing the leaving group to form the corresponding ether. wikipedia.orgbyjus.com Due to the SN2 nature of the reaction, primary alkyl halides are the best substrates to avoid competing elimination reactions that are common with secondary and tertiary halides. jk-sci.com
Esterification: Phenols are generally poor nucleophiles for direct acid-catalyzed esterification (Fischer-Speier esterification) with carboxylic acids because the equilibrium is unfavorable and the protonated carbonyl of the carboxylic acid is not sufficiently electrophilic to be attacked by the weakly nucleophilic phenol. chemistrysteps.comwikipedia.org More effective methods involve the activation of either the phenol or the carboxylic acid. A common and efficient method is to react the phenol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine. youtube.com The mechanism involves the nucleophilic attack of the phenolic oxygen on the highly electrophilic carbonyl carbon of the acyl chloride or anhydride, followed by the elimination of a leaving group (chloride or carboxylate) to form the phenyl ester. youtube.com Alternatively, converting the phenol to its more nucleophilic phenoxide form before reaction with the acylating agent can significantly increase the reaction rate. youtube.com
| Reaction | Typical Reagents | Key Mechanistic Step | Influence of 2,2-Difluoroethyl Group |
| Etherification | 1. Base (e.g., NaOH, NaH)2. Alkyl Halide (R-X) | SN2 attack of the phenoxide on the alkyl halide. wikipedia.org | Increases acidity of phenol, facilitating phenoxide formation; slightly decreases nucleophilicity of the phenoxide. |
| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Nucleophilic acyl substitution on the activated carboxylic acid derivative. youtube.com | Decreases the nucleophilicity of the neutral phenol, making acylation slower than for unsubstituted phenol. |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings at the position adjacent (ortho) to a directing metalation group (DMG). wikipedia.org The phenolic hydroxyl group itself is too acidic to be used directly as it would quench the strong organolithium bases (like n-butyllithium) typically employed. uwindsor.ca Therefore, it must first be converted into a suitable DMG.
Common protecting groups that transform the hydroxyl group into an effective DMG include:
O-carbamates (-OCONR₂)
Methoxymethyl (MOM) ethers (-OCH₂OCH₃)
Tertiary amides
These groups can chelate the lithium atom of the organolithium reagent, directing the deprotonation to the adjacent ortho position on the aromatic ring with high selectivity. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new substituent exclusively at the C2 or C6 position of the this compound derivative. Subsequent removal of the directing group regenerates the phenolic hydroxyl group, yielding a 2-substituted-4-(2,2-difluoroethyl)phenol. researchgate.net This strategy provides a reliable route to ortho-substituted phenols that are often difficult to access through classical electrophilic aromatic substitution methods. wku.edunih.gov
Transformations Involving the 2,2-Difluoroethyl Moiety
The 2,2-difluoroethyl group is generally a stable moiety, but it can participate in specific chemical transformations under appropriate conditions.
Stability and Chemical Transformations under Diverse Reaction Conditions
The gem-difluoroalkane structure is characterized by strong carbon-fluorine bonds, rendering it resistant to many common chemical reagents. It is generally stable under neutral, acidic, and mild basic conditions, as well as toward many oxidizing and reducing agents. However, under strongly basic conditions, elimination of hydrogen fluoride (B91410) (HF) can occur to form a vinyl fluoride derivative, 2-fluoro-1-(4-hydroxyphenyl)ethene. This reaction is a type of β-elimination and its facility depends on the strength of the base and the reaction temperature.
Furthermore, gem-difluoroalkenes are known to be valuable building blocks that can undergo further transition metal-catalyzed reactions, suggesting that if the difluoroethyl group were converted to a difluorovinyl group, a wide range of subsequent functionalizations would be possible. nih.govnih.gov
Functional Group Interconversions and Modifications of the Difluoroethyl Group
While direct displacement of the fluorine atoms is challenging due to the strength of the C-F bond, several strategies exist for the interconversion of related fluoroalkyl groups. Reductive defluorination can sometimes be achieved using potent reducing agents, although this is not a common transformation for non-activated difluoroalkanes. More specialized reagents and catalytic systems are typically required for C-F bond activation.
Another potential site of reactivity is the benzylic CH₂ group adjacent to the aromatic ring. Under radical conditions, for example, benzylic halogenation could occur. However, the adjacent electron-withdrawing CF₂ group would likely disfavor the formation of a radical at this position compared to a simple ethylbenzene.
Aromatic Substitution Patterns and Regiochemical Control Influenced by the Difluoroethyl Group
Electrophilic aromatic substitution (EAS) on this compound is governed by the combined directing effects of the hydroxyl (-OH) group and the 2,2-difluoroethyl (-CH₂CHF₂) group. lumenlearning.com
The hydroxyl group is a powerful activating group and a strong ortho, para-director. byjus.comucalgary.ca This is due to its ability to donate a lone pair of electrons into the aromatic ring via a resonance effect (+M effect), which stabilizes the carbocation intermediate (the sigma complex) formed during the attack of an electrophile, particularly when the attack occurs at the ortho or para positions. britannica.combdu.ac.in
The 2,2-difluoroethyl group, conversely, is an electron-withdrawing group due to the strong inductive effect (-I effect) of the two highly electronegative fluorine atoms. wikipedia.org Inductively electron-withdrawing alkyl groups are deactivating and typically act as meta-directors. wikipedia.orglasalle.edu
| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |
| -OH | +M (Resonance Donating) > -I (Inductive Withdrawing) | Strongly Activating ucalgary.ca | ortho, para byjus.com |
| -CH₂CHF₂ | -I (Inductive Withdrawing) | Deactivating wikipedia.org | meta (predicted) |
| Combined Effect on this compound | The +M effect of the -OH group is dominant. | Activating (but less so than phenol). | Substitution occurs ortho to the -OH group (C2 and C6). masterorganicchemistry.com |
Hydrophenolation of Gem-Difluoroalkenes as a Route to Related Structures
The addition of phenols to gem-difluoroalkenes, a reaction known as hydrophenolation, represents a significant strategy for the synthesis of β,β-difluorophenethyl aryl ethers. This transformation is a "fluorine-retentive" process, meaning that the difluoromethyl group of the alkene is preserved in the final product. An organocatalytic approach has been developed for this reaction, providing a valuable alternative to methods that might involve the addition or removal of fluorine atoms.
This organocatalytic strategy has been shown to produce a range of β,β-difluorophenethyl aryl ethers in moderate to good yields. The reaction adds phenols across the double bond of gem-difluoroalkenes, leading to the formation of a new carbon-oxygen bond and a carbon-hydrogen bond. This method is notable for its ability to generate compounds that are otherwise underrepresented in synthetic and medicinal chemistry literature. The development of such organocatalytic systems is crucial for expanding the toolbox of synthetic chemists, allowing for the construction of complex fluorinated molecules from readily accessible starting materials.
Exploration of Novel Derivatives and Complex Scaffolds from this compound
The presence of a reactive hydroxyl group and an aromatic ring in this compound allows for its elaboration into a wide array of novel derivatives and its incorporation into more complex molecular scaffolds. The phenolic hydroxyl can undergo a variety of chemical transformations, serving as a key handle for building molecular complexity.
One common derivatization strategy involves the formation of ethers and esters. The Williamson ether synthesis, a well-established method, can be employed to introduce various alkyl or aryl groups at the phenolic oxygen. wikipedia.orglibretexts.org This reaction typically involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl or aryl halide. wikipedia.org Similarly, esterification can be achieved by reacting the phenol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. chemguide.co.ukorganic-chemistry.org These reactions lead to the formation of a diverse range of ester derivatives with potential applications in various fields.
Beyond simple ether and ester formation, this compound can be utilized in more advanced cross-coupling reactions to construct complex scaffolds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org In this reaction, the phenol can be converted to an aryl triflate, which then couples with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. nih.gov This provides a powerful tool for the synthesis of aryl amines, which are important structural motifs in many biologically active molecules.
Another powerful cross-coupling reaction is the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex. wikipedia.orgnih.gov To utilize this compound in a Suzuki reaction, it would typically first be converted to an aryl halide or triflate. This activated derivative can then be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents onto the aromatic ring, leading to the construction of biaryl and other complex structures.
The strategic incorporation of the this compound moiety into larger molecules is a key aspect of "scaffold hopping" in medicinal chemistry. researchgate.netnih.govresearchgate.netrsc.org This strategy involves replacing a core part of a known active molecule with a different scaffold, in this case, one containing the this compound unit, with the aim of discovering new compounds with improved properties. The unique electronic and steric properties conferred by the difluoroethyl group can significantly influence the biological activity and pharmacokinetic profile of the resulting complex molecules.
Theoretical and Computational Chemistry Investigations of 4 2,2 Difluoroethyl Phenol
Electronic Structure and Aromaticity Modulation by the Difluoroethyl Group
A computational study of 4-(2,2-difluoroethyl)phenol would begin with an analysis of its electronic structure. The introduction of the 2,2-difluoroethyl group at the para position of the phenol (B47542) ring is expected to influence the electron distribution within the benzene (B151609) ring. The highly electronegative fluorine atoms would exert a strong electron-withdrawing inductive effect (-I effect). This effect would likely decrease the electron density of the aromatic ring, potentially modulating its aromaticity.
Computational methods such as Density Functional Theory (DFT) or ab initio calculations would be employed to calculate molecular orbitals, electron density distribution, and aromaticity indices (e.g., Nucleus-Independent Chemical Shift - NICS). These calculations would provide quantitative insights into how the difluoroethyl group alters the electronic properties of the phenol moiety compared to unsubstituted phenol.
Hydrogen Bonding Characteristics of the 2,2-Difluoroethyl Moiety
The hydroxyl group of the phenol is a classic hydrogen bond donor. The presence of the difluoroethyl group could influence the hydrogen bonding capability of the phenolic proton in several ways. The electron-withdrawing nature of the fluorine atoms could increase the acidity of the phenolic proton, making it a stronger hydrogen bond donor.
Furthermore, the fluorine atoms themselves can act as weak hydrogen bond acceptors. Computational models would be used to explore the potential for both intermolecular and intramolecular hydrogen bonds. Calculations of interaction energies, geometric parameters of hydrogen bonds, and vibrational frequency shifts would provide a detailed picture of the hydrogen bonding landscape of this compound.
Conformational Analysis and Stereoelectronic Effects in Difluoroethyl Phenols
The 2,2-difluoroethyl group introduces conformational flexibility to the molecule due to rotation around the C-C single bonds. A thorough conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This is typically achieved by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles.
Stereoelectronic effects, which are interactions between electron orbitals that depend on the 3D arrangement of atoms, would also be investigated. For instance, the relative orientation of the C-F bonds to the aromatic ring could lead to stabilizing or destabilizing interactions that influence the preferred conformation.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, one could investigate various reactions, such as electrophilic aromatic substitution or reactions involving the phenolic hydroxyl group.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This would allow for the determination of activation energies and reaction rates, providing insights into the most likely reaction pathways. For example, understanding how the difluoroethyl group influences the regioselectivity of electrophilic attack on the aromatic ring would be a key area of investigation.
Influence of Fluorine Atoms on Molecular Electrostatic Potential and Reactivity
The molecular electrostatic potential (MEP) is a map of the charge distribution around a molecule and is a valuable tool for predicting reactivity. The MEP of this compound would be significantly influenced by the highly electronegative fluorine atoms and the oxygen of the hydroxyl group.
Regions of negative electrostatic potential (electron-rich areas) would indicate sites susceptible to electrophilic attack, while regions of positive electrostatic potential (electron-poor areas) would be prone to nucleophilic attack. Computational software can generate detailed MEP maps, which would highlight the reactive sites of the molecule and provide a qualitative prediction of its chemical behavior.
Advanced Analytical Methodologies in Research on 4 2,2 Difluoroethyl Phenol
High-Resolution Mass Spectrometry for Reaction Product Characterization and Fluorine Tracking
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of 4-(2,2-difluoroethyl)phenol and its reaction products. Unlike nominal mass instruments, HRMS provides mass values to several decimal places, enabling the determination of a compound's exact mass. youtube.com This high mass accuracy is critical for assigning a unique elemental composition, which significantly increases the confidence in the identification of the target compound and any related impurities or byproducts. youtube.com
In the context of synthesizing or studying the degradation of this compound, complex mixtures are often generated. HRMS, frequently coupled with liquid chromatography (LC-HRMS), allows for the separation and confident identification of these components. acs.orgrsc.orgchemrxiv.org It can distinguish between compounds that have the same integer mass but different chemical formulas, a common challenge in organic synthesis. youtube.com
Furthermore, HRMS serves as a powerful technique for fluorine tracking. By accurately measuring the mass of product ions, researchers can confirm the presence and number of fluorine atoms in reaction intermediates and final products. This capability is essential for understanding reaction pathways where fluorinated motifs might be altered or transferred. nih.govmontclair.edu The combination of chromatographic separation with high-resolution mass analysis provides complementary information, allowing for the thorough screening of fluorinated products and the development of fluorine mass balances. acs.org
Table 1: Key Advantages of HRMS in this compound Research
| Feature | Advantage in Research |
|---|---|
| High Mass Accuracy | Enables confident determination of elemental composition for reaction products and impurities. youtube.com |
| High Resolving Power | Distinguishes between isobaric compounds (same nominal mass, different formula). youtube.com |
| Sensitivity | Allows for the detection of trace-level byproducts and intermediates. nih.gov |
| Coupling with LC/GC | Facilitates the analysis of complex reaction mixtures by separating components prior to detection. acs.orgrsc.org |
| Fluorine Tracking | Confirms the incorporation and retention of fluorine atoms in molecular structures. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the atomic arrangement within the molecule.
¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov It offers a direct and unbiased method for detecting and quantifying all fluorine-containing species in a sample, from the parent compound to intermediates, byproducts, and inorganic fluoride (B91410) ions. acs.orgpfascentral.org This makes it an ideal tool for establishing a complete fluorine mass balance in a reaction, ensuring that all fluorine transformations are accounted for. nih.govfluoridealert.org
The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. chemrxiv.org This sensitivity allows researchers to distinguish between different fluorine motifs (e.g., -CHF₂ vs. inorganic F⁻) and to infer the structural changes occurring during a reaction. nih.govnih.gov By monitoring the appearance of new signals and the disappearance of starting material signals over time, ¹⁹F NMR provides critical insights into reaction kinetics and mechanisms. nih.govconnectnmruk.ac.uk For instance, the detection of fluoride ions can signify a defluorination process. nih.gov
Table 2: Illustrative ¹⁹F NMR Data for Fluorine Mass Balance Analysis
| Species | Typical Chemical Shift Range (ppm) | Information Provided |
|---|---|---|
| Ar-CH₂CHF₂ (e.g., this compound) | -110 to -120 | Parent compound or organofluorine products with intact difluoroethyl group. |
| Fluoride (F⁻) | -120 to -125 | Indicates defluorination has occurred. nih.gov |
While ¹⁹F NMR focuses on the fluorine atoms, ¹H and ¹³C NMR provide a complete picture of the molecule's carbon-hydrogen framework. scielo.br The structural elucidation of this compound relies on a suite of 1D and 2D NMR experiments.
¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. A significant feature in the spectra of fluorinated compounds is the presence of heteronuclear coupling constants (J-couplings) between fluorine and both carbon and hydrogen nuclei (¹⁹F-¹H and ¹⁹F-¹³C). jeol.com These couplings, which can occur over multiple bonds, complicate the spectra but also provide invaluable structural information, confirming the proximity of certain atoms to the difluoroethyl group. jeol.comnih.gov
To decipher these complex spectra and unambiguously assign all signals, advanced 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the proton network in the ethyl chain and the aromatic ring. ukm.my
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded carbon and proton atoms. ukm.my
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (typically over 2-3 bonds) between carbon and proton atoms, which is crucial for connecting the difluoroethyl side chain to the correct position on the phenol (B47542) ring. ukm.my
DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups. ukm.my
Modern NMR probes and techniques also allow for ¹⁹F decoupling, which can simplify the ¹H and ¹³C spectra by removing the complex splitting patterns caused by J-couplings, thus aiding in the initial assignment of the basic carbon-hydrogen structure. jeol.comjeolusa.com
Table 3: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity / Coupling |
|---|---|---|---|
| Aromatic Protons (ortho to -OH) | ¹H NMR | ~6.8 | Doublet |
| Aromatic Protons (ortho to -CH₂CHF₂) | ¹H NMR | ~7.2 | Doublet |
| -CH₂- | ¹H NMR | ~3.2 | Triplet of Doublets (coupling to H and F) |
| -CHF₂ | ¹H NMR | ~6.1 | Triplet of Triplets (coupling to H and F) |
| Aromatic Carbon (C-OH) | ¹³C NMR | ~155 | Singlet |
| Aromatic Carbons (CH) | ¹³C NMR | 115 - 131 | Doublets (due to long-range C-F coupling) |
| -CH₂- | ¹³C NMR | ~39 | Triplet (due to ¹JCF) |
Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Complex Mixture Analysis (e.g., LC-MS, GC-MS)
Chromatographic methods are essential for separating this compound from starting materials, reagents, and byproducts. researchgate.net The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a primary tool for monitoring the progress of a reaction in real-time. acs.orgnih.gov By taking aliquots from the reaction mixture at various time points, the consumption of reactants and the formation of the product can be quantified, allowing for kinetic studies and reaction optimization. acs.org HPLC is also the standard method for assessing the final purity of the synthesized compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination links the superior separation capabilities of LC with the detection and identification power of MS. dphen1.comnih.gov It is particularly useful for analyzing complex reaction mixtures containing non-volatile or thermally sensitive compounds. researchgate.netshimadzu.com LC-MS provides retention time and mass data for each component, facilitating the identification of intermediates and byproducts. dphen1.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent technique for separation and analysis. Phenols may require derivatization to increase their volatility and improve chromatographic performance. researchgate.netshimadzu.com GC-MS offers high resolution separation and provides mass spectra that can be compared against established libraries for rapid identification of known compounds. researchgate.net
Table 4: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Primary Application | Analytes | Derivatization | Key Advantages |
|---|---|---|---|---|
| HPLC-UV | Reaction monitoring, Purity assessment | Non-volatile, thermally sensitive compounds | Not usually required | Quantitative, robust, widely available. acs.org |
| LC-MS | Complex mixture analysis, Product identification | Wide range of polarities and molecular weights | Not usually required | High sensitivity and specificity, structural information from MS/MS. dphen1.comnih.gov |
| GC-MS | Impurity profiling, Analysis of volatile byproducts | Volatile, thermally stable compounds | May be required for phenols to improve peak shape and volatility. researchgate.net | Excellent separation efficiency, extensive spectral libraries for identification. |
Spectroscopic Techniques for Investigating Intermolecular Interactions (e.g., UV-Vis for hydrogen bonding)
Understanding the intermolecular interactions of this compound, such as hydrogen bonding, is important for predicting its physical properties and behavior in different environments.
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of absorption bands are sensitive to the molecule's electronic structure and its interactions with the surrounding solvent molecules. researchgate.net
The phenolic hydroxyl (-OH) group in this compound is capable of acting as both a hydrogen bond donor and acceptor. The formation of hydrogen bonds with solvent molecules can perturb the energy levels of the chromophore (the phenol ring), leading to shifts in the absorption maxima (λ_max). researchgate.netquora.com
Red Shift (Bathochromic Shift): A shift to a longer wavelength, often observed when a solvent stabilizes the excited state more than the ground state.
Blue Shift (Hypsochromic Shift): A shift to a shorter wavelength, which can occur when hydrogen bonding, for example, restricts the molecular structure or stabilizes the ground state. researchgate.net
By recording UV-Vis spectra in a series of solvents with different hydrogen bonding capabilities (e.g., non-polar, polar aprotic, and polar protic), researchers can study the nature and strength of these interactions. rsc.org Changes in the absorption spectrum upon fluorination compared to a non-fluorinated analogue like 4-ethylphenol (B45693) can also provide insight into how the electron-withdrawing difluoroethyl group influences the acidity of the phenol and its hydrogen bonding capacity. nih.gov The pH of the solution also significantly affects the UV-Vis spectrum, as deprotonation of the phenolic hydroxyl group to form the phenoxide ion alters the electronic system, causing a pronounced shift in λ_max. nih.gov
Table 5: Effect of Intermolecular Interactions on UV-Vis Spectra
| Interaction | Solvent Type Example | Effect on Phenol -OH | Expected Spectral Shift |
|---|---|---|---|
| No H-bonding | Hexane (non-polar) | "Free" -OH group | Reference spectrum |
| H-bond acceptor | Diethyl ether (polar aprotic) | Phenol acts as H-bond donor | Red shift |
| H-bond donor/acceptor | Ethanol (polar protic) | Phenol acts as both donor and acceptor | Broadening of bands, often a red shift. quora.com |
| Deprotonation | Aqueous buffer (high pH) | Formation of phenoxide ion | Significant red shift. nih.gov |
Applications of 4 2,2 Difluoroethyl Phenol As a Chemical Building Block and in Materials Science Research
Role as a Versatile Synthetic Intermediate for Complex Organic Molecules
4-(2,2-Difluoroethyl)phenol serves as a valuable starting material for the synthesis of more complex organic structures. The presence of the phenolic hydroxyl group allows for a wide range of chemical transformations, making it a versatile intermediate in multi-step synthetic sequences. google.comresearchgate.net The phenol (B47542) group can be readily converted into ethers, esters, and other functional groups, providing a handle for constructing larger molecular frameworks.
While specific, publicly documented examples of complex pharmaceuticals synthesized directly from this compound are not abundant in the literature, its structural motifs are present in various biologically active compounds. The general importance of fluorinated phenols as precursors in pharmaceutical synthesis is well-established. nih.govnsf.gov For instance, related structures like 4-(2'-methoxyethyl)phenol are known intermediates in the production of pharmaceuticals such as Metoprolol, a beta-adrenergic blocker. google.com The introduction of the 2,2-difluoroethyl group in place of other substituents can be a key step in the lead optimization phase of drug discovery, aiming to enhance the metabolic stability and biological activity of the final compound. The synthesis of various phenol derivatives is a common strategy in the development of new therapeutics, and this compound provides a fluorinated core for such explorations. researchgate.netresearchgate.net
Development of Novel Chemical Scaffolds and Bioisosteric Applications in Chemical Design
One of the most significant applications of this compound in medicinal chemistry is in the development of novel chemical scaffolds and for bioisosteric replacement. Bioisosterism, the strategy of replacing one functional group with another that has similar spatial and electronic properties, is a powerful tool for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net The unique properties of fluorine make it a popular element for creating bioisosteres. ccspublishing.org.cnresearchgate.net
The difluoromethyl (CF2H) group, which is structurally related to the 2,2-difluoroethyl group, is recognized as a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govresearchgate.net This is due to its ability to act as a lipophilic hydrogen bond donor. The 2,2-difluoroethyl group in this compound can be considered a bioisostere for a methoxyethyl or hydroxyethyl (B10761427) group, offering improved metabolic stability and altered lipophilicity while potentially maintaining or enhancing binding interactions with biological targets. beilstein-journals.org The replacement of a metabolically vulnerable methoxy (B1213986) group with a more stable difluoroethyl group is a documented strategy to improve the pharmacokinetic profile of bioactive molecules. beilstein-journals.org
The table below summarizes the bioisosteric relationships of the difluoroethyl group and its impact on molecular properties, which is central to its application in drug design.
| Original Functional Group | Bioisosteric Replacement | Key Property Changes | Reference |
| Methoxy (-OCH3) | Difluoroethyl (-CH2CF2H) | Increased metabolic stability, altered lipophilicity and pKa. | beilstein-journals.org |
| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Acts as a lipophilic hydrogen bond donor, increased metabolic stability. | researchgate.netgoogle.com |
| Thiol (-SH) | Difluoromethyl (-CF2H) | Mimics the hydrogen bonding capabilities with enhanced stability. | nih.gov |
By incorporating this compound into molecular scaffolds, medicinal chemists can fine-tune the properties of lead compounds to overcome challenges such as poor oral bioavailability, rapid metabolism, and off-target toxicity. google.commdpi.com
Contributions to Materials Science Research (e.g., liquid crystals, functional polymers)
In the realm of materials science, fluorinated compounds are prized for their unique properties, including thermal stability, chemical resistance, and distinct electronic characteristics. While direct applications of this compound in commercially available materials are not extensively documented, its structure suggests significant potential as a monomer or additive in the synthesis of advanced materials like liquid crystals and functional polymers.
Fluorinated liquid crystals often exhibit desirable properties for display applications, such as high birefringence and low viscosity. The incorporation of difluorovinyl and difluoromethyleneoxy groups into liquid crystal structures has been shown to improve their electro-optical properties. nih.govresearchgate.net The 2,2-difluoroethylphenyl moiety from this compound could be incorporated into liquid crystal designs to modulate their mesomorphic behavior and performance characteristics.
In the field of functional polymers, phenols are common building blocks for polycarbonates, polyesters, and epoxy resins. uwb.edu.plnih.govmdpi.comosti.gov The synthesis of polycarbonates, for example, often involves the reaction of a bisphenol with a carbonate precursor. By analogy, difluorinated bisphenols derived from this compound could be used to synthesize specialty polycarbonates with enhanced thermal stability and specific optical properties. The table below outlines the potential roles of this compound in different classes of materials.
| Material Class | Potential Role of this compound | Expected Property Enhancements |
| Liquid Crystals | Core component or terminal group in mesogenic molecules. | Modified dielectric anisotropy, viscosity, and clearing points. |
| Polycarbonates | Monomer (as a bisphenol derivative) for polymerization. | Increased thermal stability, altered refractive index, improved chemical resistance. |
| Functional Polymers | Building block for polyesters, polyethers, and other specialty polymers. | Enhanced thermal and chemical stability, tailored surface properties. |
Utility in Agrochemical Research as a Structural Motif and Intermediate
The introduction of fluorine into agrochemicals is a well-established strategy for enhancing their efficacy and stability. researchgate.netccspublishing.org.cnresearchgate.net Fluorinated compounds are prevalent among modern herbicides, fungicides, and insecticides. The 2,2-difluoroethyl group is a key structural feature in some contemporary agrochemicals. For instance, a patent describes an agrochemical formulation containing 4-[(6-chloro-3-pyridylmethyl)(2,2-difluoroethyl)amino]furan-2(5H)-one, highlighting the utility of the 2,2-difluoroethylamino moiety in creating potent insecticides. google.com
This compound represents a valuable intermediate for the synthesis of new agrochemicals. The phenol group can be derivatized to introduce other functionalities or to link the difluoroethylphenyl motif to a larger agrochemical scaffold. A Chinese patent describes the synthesis of fluorine-containing o-allylphenol compounds, starting from fluorinated phenols, which exhibit fungicidal, insecticidal, and herbicidal activities. google.com This demonstrates the utility of fluorinated phenols as precursors for a range of agrochemically active molecules.
The presence of the difluoroethyl group can lead to several advantages in an agrochemical context, as summarized in the table below.
| Property | Impact of the 2,2-Difluoroethyl Group |
| Biological Activity | Can enhance binding to target enzymes or receptors, leading to increased potency. |
| Metabolic Stability | The C-F bonds are strong and resistant to metabolic degradation, prolonging the compound's activity. |
| Lipophilicity | The fluorine atoms increase lipophilicity, which can improve penetration through plant cuticles or insect exoskeletons. |
| Physicochemical Properties | Modifies the electronic nature of the molecule, which can influence its mode of action and selectivity. |
Given the proven success of fluorinated compounds in agriculture, this compound is a promising building block for the discovery and development of the next generation of crop protection agents.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or NMR.
- Purify via column chromatography (hexane/ethyl acetate gradients) or recrystallization.
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and difluoroethyl group signals (δ 3.5–4.5 ppm for CH₂CF₂).
- ¹⁹F NMR : Distinct doublets for CF₂ groups (δ -110 to -120 ppm, J ~ 250 Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₇F₂O) with ppm-level accuracy.
- FT-IR : Detect phenolic -OH stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Validation : Cross-reference data with computational tools (e.g., PubChem’s InChIKey) .
Advanced Research Questions
How does the difluoroethyl substituent influence the compound’s physicochemical and biological properties?
Methodological Answer:
The CF₂ group:
- Enhances Lipophilicity : Increases membrane permeability (logP ~2.5 vs ~1.8 for non-fluorinated analogs) .
- Alters Electronic Properties : Electron-withdrawing effect stabilizes the phenolic -OH, reducing acidity (pKa ~9.5 vs ~10.2 for phenol) .
- Conformational Effects : Restricts rotation of the ethyl group, favoring specific docking poses in protein interactions .
Q. Experimental Validation :
- Compare binding affinities (e.g., via SPR or ITC) with non-fluorinated analogs.
- Perform DFT calculations to map electrostatic potential surfaces.
What safety protocols are essential during large-scale synthesis of this compound?
Methodological Answer:
Critical precautions include:
- Hazard Analysis : Assess risks from reagents (e.g., DMF: hepatotoxic; sodium difluoroacetate: corrosive) using ACS guidelines .
- Gas Management : Use oil bubblers to vent CO₂ and avoid pressure buildup .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods.
Case Study : A 2021 study reported explosions due to improper venting during difluoroethylation; always validate gas release mechanisms before scaling .
How can computational modeling guide the design of derivatives based on this compound for drug discovery?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases, GPCRs). Fluorine’s van der Waals radius (1.47 Å) improves fit in hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., para- vs meta-CF₂) with bioactivity using descriptors like Hammett constants (σₚ ~0.34 for CF₂) .
- MD Simulations : Analyze stability of drug-receptor complexes over 100-ns trajectories (e.g., GROMACS) to prioritize derivatives .
Validation : Synthesize top candidates and test in vitro (e.g., IC₅₀ assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
